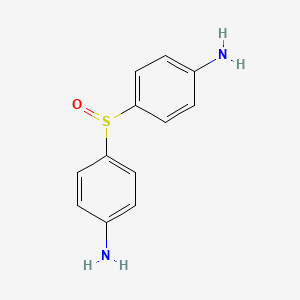

4,4'-Sulfinyldianiline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)sulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITHMOYLTXMLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152285 | |

| Record name | 4,4'-Sulfinyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-59-5 | |

| Record name | 4,4′-Diaminodiphenyl sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Sulfinyldianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medapsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulfinyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-SULFINYLDIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I647535GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for 4,4'-Sulfinyldianiline Synthesis

The creation of 4,4'-Sulfinyldianiline hinges on carefully selected precursors and reaction pathways, primarily involving oxidation, condensation, and reduction steps.

Precursor Compounds and Reactant Selection

The synthesis of 4,4'-Sulfinyldianiline, and its closely related sulfone analogue, dapsone (B1669823), often commences with readily available and cost-effective starting materials. Key precursors include 4-chloronitrobenzene, 4-mercaptoaniline, 4-chloroacetanilide, and sodium sulfide (B99878). mdpi.comorganic-chemistry.org These compounds serve as the foundational building blocks for constructing the diphenyl sulfide core, which is a critical intermediate in the synthetic pathway. mdpi.comorganic-chemistry.org

Another significant precursor is 4,4'-thiodianiline, also known as bis(4-aminophenyl) sulfide. This thioether is the direct precursor that undergoes oxidation to form the target sulfoxide (B87167), 4,4'-Sulfinyldianiline. The synthesis of 4,4'-thiodianiline itself can be achieved by boiling sulfur in an excess of aniline (B41778). researchgate.net

| Precursor Compound | Role in Synthesis |

| 4-Chloronitrobenzene | Building block for the diphenyl sulfide core |

| 4-Mercaptoaniline | Reactant in condensation reactions |

| 4-Chloroacetanilide | Alternative building block |

| Sodium Sulfide | Sulfur source in condensation reactions |

| 4,4'-Thiodianiline | Direct precursor for oxidation to the sulfoxide |

| 4-Acetamidobenzenesulfonic acid | Starting material in an alternative pathway |

| 4,4'-Dinitrodiphenyl disulfide | Intermediate in some synthetic routes |

Oxidation Reactions for Sulfoxide Formation

The conversion of the thioether linkage in 4,4'-thiodianiline to a sulfoxide is the most critical step in the synthesis of 4,4'-Sulfinyldianiline. Achieving selective oxidation to the sulfoxide without further oxidation to the sulfone (4,4'-diaminodiphenyl sulfone) requires carefully controlled reaction conditions.

A variety of oxidizing agents have been explored for this transformation. Hydrogen peroxide (H₂O₂) is a commonly employed oxidant, often in the presence of a catalyst. nih.gov For instance, the oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid under mild, transition-metal-free conditions, which offers a "green" and highly selective method. organic-chemistry.org The selectivity of this reaction is crucial, as over-oxidation leads to the formation of the corresponding sulfone.

Other oxidizing systems include sodium periodate (NaIO₄), which is a versatile oxidant for various chemical transformations. mdpi.com While specific conditions for the oxidation of 4,4'-thiodianiline using NaIO₄ are not extensively detailed in the provided literature, its general efficacy in sulfide oxidation suggests its potential applicability.

The choice of oxidant and reaction conditions, such as temperature and reaction time, plays a pivotal role in maximizing the yield of the desired sulfoxide while minimizing the formation of the sulfone byproduct.

Condensation and Reduction Pathways

Many synthetic routes to 4,4'-Sulfinyldianiline's sulfone analogue, and by extension to the sulfoxide itself, involve initial condensation reactions to form a diphenyl sulfide intermediate, followed by oxidation and then reduction of nitro groups.

A common pathway involves the condensation of 4-chloronitrobenzene with sodium sulfide to produce 4,4'-dinitrodiphenyl sulfide. researchgate.net This intermediate can then be selectively oxidized to the corresponding sulfoxide, 4,4'-dinitrodiphenyl sulfoxide. Subsequent reduction of the nitro groups on this molecule would then yield 4,4'-Sulfinyldianiline. The reduction of nitroarenes to anilines is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as tin and hydrochloric acid. orgsyn.org

Another pathway involves the condensation of 4-aminothiophenol with 4-chloronitrobenzene to form 4-nitro-4'-amino-diphenyl sulfide. epo.org This intermediate would then be oxidized to the sulfoxide, followed by the reduction of the nitro group.

It is also possible to start with a precursor that already contains the sulfoxide group, such as bis(p-nitrophenyl) sulfoxide, and then reduce the nitro groups to obtain the final product. nih.gov

Optimized Reaction Conditions and Catalytic Systems

Optimization of reaction conditions and the use of catalytic systems are crucial for achieving high yields and purity in the synthesis of 4,4'-Sulfinyldianiline and its precursors.

For the condensation reaction between 4-aminothiophenol and 4-chloronitrobenzene, phase transfer catalysts can be employed to enhance the reaction rate and yield. organic-chemistry.org The reaction is typically performed in a two-phase system of an organic solvent and water.

In the oxidation step, the choice of catalyst can significantly influence the selectivity towards the sulfoxide. For instance, the H₂O₂/Na₂WO₄ system has been found to be an effective oxidizing agent for converting the thioether to the sulfone, and by carefully controlling the stoichiometry and reaction time, it could potentially be adapted for the selective synthesis of the sulfoxide. nih.gov The reaction is often carried out in acidic conditions at temperatures ranging from 50°C to 85°C. epo.org

For the reduction of nitro groups, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. google.com The reaction is typically carried out under a hydrogen atmosphere.

Derivatization and Functionalization

The functionalization of 4,4'-Sulfinyldianiline, particularly at its amino groups, can lead to the synthesis of novel derivatives with tailored properties.

Synthesis of Silylated Aminodiphenyl Sulfoxide Derivatives

While the synthesis of silylated derivatives of the corresponding sulfone, 4,4'-diaminodiphenyl sulfone, has been reported, specific details on the synthesis of silylated 4,4'-Sulfinyldianiline derivatives are less common in the available literature. researchgate.net However, the general principles of silylation of aromatic amines can be applied.

Formation of Schiff Base Ligands from Related Diamines

The primary amino groups of 4,4'-Sulfinyldianiline (also known as Dapsone) are reactive sites that readily undergo condensation reactions with carbonyl compounds, particularly aldehydes, to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various ligands, which are crucial in coordination chemistry. The formation of these Schiff base ligands typically involves the refluxing of the diamine with an appropriate aldehyde in an alcoholic solvent.

The general synthetic route involves the reaction of 4,4'-Sulfinyldianiline with various substituted aldehydes in a 1:2 molar ratio, although 1:1 reactions are also performed to synthesize tetradentate ligands. nih.gov For instance, a series of Schiff base ligands (L₁–L₅) have been synthesized by reacting 4,4'-diaminodiphenyl sulfone with different hydroxy-aldehydes in an ethanolic solution, followed by refluxing for several hours. nih.gov The resulting Schiff base precipitates upon completion of the reaction and can be purified by filtration and washing. nih.gov

The structure of the resulting imine is confirmed through various spectroscopic techniques. A key indicator in infrared (IR) spectroscopy is the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1619-1630 cm⁻¹, along with the disappearance of the carbonyl (C=O) and primary amine (N-H) stretching bands of the starting materials. nih.govunsri.ac.id

Detailed findings from the synthesis of specific Schiff base ligands derived from 4,4'-Sulfinyldianiline are presented below.

Table 1: Synthesis and Characterization Data of Schiff Base Ligands Derived from 4,4'-Sulfinyldianiline

| Ligand | Aldehyde Reactant | Yield (%) | Melting Point (°C) | Key FT-IR Data (ν/cm⁻¹) |

|---|---|---|---|---|

| L₁ | 2-hydroxy-benzaldehyde | 85 | 221 | 3442 (O-H), 1628 (C=N), 1281 (-SO₂- asym), 1142 (-SO₂- sym) |

| L₂ | 2-hydroxy-1-naphathaldehyde | 82 | 239 | 3434 (O-H), 1619 (C=N), 1283 (-SO₂- asym), 1186 (-SO₂- sym) |

| L₃ | 2-hydroxy-3-methoxy benzaldehyde | 89 | 208 | 3448 (O-H), 1630 (C=N), 1286 (-SO₂- asym), 1145 (-SO₂- sym) |

| L₄ | 5-bromo-2-hydroxybenzaldehyde | 79 | 232 | 3445 (O-H), 1625 (C=N), 1279 (-SO₂- asym), 1140 (-SO₂- sym) |

| L₅ | 5-chloro-2-hydroxybenzaldehyde | 81 | 226 | 3442 (O-H), 1626 (C=N), 1282 (-SO₂- asym), 1141 (-SO₂- sym) |

Source: Data compiled from research on the preparation of diphenylsulphone derived Schiff base ligands. nih.gov

Exploration of Other Chemical Modifications

Beyond the formation of Schiff bases, the reactive amine functionalities of 4,4'-Sulfinyldianiline allow for a variety of other chemical transformations, primarily in the field of polymer chemistry. The diamine structure makes it an excellent monomer for polycondensation and polymerization reactions.

Polymer Synthesis:

Polyimides: 4,4'-Sulfinyldianiline is widely used as a diamine monomer in the synthesis of high-performance polyimides. researchgate.net The synthesis is typically a two-stage process that begins with the ring-opening polyaddition of the diamine and an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like N,N-dimethylacetamide to form a poly(amic acid) precursor. researchgate.net This is followed by a cyclodehydration step, often through thermal treatment, to yield the final polyimide. researchgate.net These polyimides are known for their excellent thermal stability. researchgate.net For example, fluorinated polyimides have been synthesized from 4,4'-diaminodiphenylsulfone and 4,4'-(hexafluoroisopropylidene) diphthalic anhydride for applications in nanocomposite films. researchgate.net

Copolymers: The compound can also be copolymerized with other monomers. For instance, 4,4'-diaminodiphenyl sulphone has been chemically copolymerized with aniline using potassium persulphate as an initiator. researchgate.net The resulting copolymers exhibit good solubility in solvents like DMF and DMSO and possess electrical conductivity. researchgate.net Spectroscopic analysis, such as the presence of a stretching vibration for the sulphone S=O group around 1115 cm⁻¹, confirms the incorporation of the diamine into the copolymer structure. researchgate.net

Silylation Reactions:

Another significant chemical modification involves the silylation of the amino groups. This reaction enhances solubility and can be a step in the synthesis of more complex molecules or polymers.

Synthesis of Aminosilanes: New sulfonyl-containing aminosilanes have been synthesized from 4,4'-Sulfinyldianiline. researchgate.net The reaction with silylating agents like chloro(trimethyl)silane (CTMS) leads to the formation of compounds such as 4,4′-bis(N,N′-trimethylsilyl)amino diphenyl sulfone. researchgate.net This method has been employed for the direct polycondensation of silylated aromatic diamines with isophthaloyl chloride to create a series of aromatic polyamides. researchgate.net

These modifications underscore the versatility of 4,4'-Sulfinyldianiline as a building block in synthetic and polymer chemistry.

Table 2: Overview of Other Chemical Modifications of 4,4'-Sulfinyldianiline

| Reaction Type | Reactants | Product Type | Key Features/Applications |

|---|---|---|---|

| Polyimide Synthesis | Aromatic tetracarboxylic dianhydrides (e.g., 4,4'-(hexafluoroisopropylidene) diphthalic anhydride) | Polyimides | High thermal stability; used in nanocomposite films. researchgate.netresearchgate.net |

| Copolymerization | Aniline, Potassium persulphate (initiator) | Copolymer | Soluble in DMF, DMSO; electrically conductive. researchgate.net |

| Silylation | Chloro(trimethyl)silane (CTMS) | Aminosilanes (e.g., 4,4′-bis(N,N′-trimethylsilyl)amino diphenyl sulfone) | Used as intermediates in the synthesis of aromatic polyamides. researchgate.net |

Advanced Spectroscopic Characterization of 4,4 Sulfinyldianiline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4,4'-Sulfinyldianiline, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming its molecular structure.

The ¹H NMR spectrum of 4,4'-Sulfinyldianiline is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. Due to the symmetrical nature of the molecule, the two phenyl rings are chemically equivalent. The protons on each phenyl ring, however, are in different chemical environments due to their proximity to either the amino group or the sulfinyl group. This results in a characteristic splitting pattern for the aromatic protons.

The protons ortho to the amino group (H-3 and H-5) are expected to be the most shielded and therefore appear at the lowest chemical shift (upfield), while the protons ortho to the sulfinyl group (H-2 and H-6) would be the most deshielded, appearing at a higher chemical shift (downfield). This is due to the electron-donating nature of the amino group and the electron-withdrawing nature of the sulfinyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,4'-Sulfinyldianiline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to -NH₂) | ~6.6-6.8 | Doublet |

| Aromatic H (ortho to -S=O) | ~7.4-7.6 | Doublet |

| Amine (-NH₂) | Variable (broad) | Singlet |

Note: The predicted chemical shifts are based on the analysis of related structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum of 4,4'-Sulfinyldianiline is expected to show four distinct signals for the aromatic carbons, reflecting the symmetry of the molecule. The carbon atoms directly attached to the amino group (C-4) and the sulfinyl group (C-1) will have characteristic chemical shifts. The other two aromatic carbons (C-2/C-6 and C-3/C-5) will also be chemically distinct.

The carbon attached to the electron-donating amino group (C-4) is expected to be shielded and appear at a lower chemical shift. Conversely, the carbon attached to the electron-withdrawing sulfinyl group (C-1) will be deshielded and resonate at a higher chemical shift. The remaining two sets of equivalent carbons will have intermediate chemical shifts.

Drawing a parallel with 4,4'-Sulfinylbisphenol, where the carbon attached to the hydroxyl group is shielded and the carbon attached to the sulfinyl group is deshielded, a similar trend is expected for 4,4'-Sulfinyldianiline.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,4'-Sulfinyldianiline

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-S=O) | ~145-150 |

| C-2 / C-6 | ~125-130 |

| C-3 / C-5 | ~115-120 |

| C-4 (C-NH₂) | ~150-155 |

Note: The predicted chemical shifts are based on the analysis of related structures and general principles of NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. These techniques are complementary and offer a detailed fingerprint of the molecule.

The FT-IR spectrum of 4,4'-Sulfinyldianiline is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key functional groups that give rise to characteristic peaks include the N-H bonds of the amino groups, the aromatic C-H and C=C bonds, and the S=O bond of the sulfinyl group.

The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are observed in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the S=O stretching vibration is a key diagnostic feature for sulfoxides and is expected in the range of 1030-1070 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for 4,4'-Sulfinyldianiline

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretching | 1400 - 1600 | Medium to Strong |

| S=O Stretching | 1030 - 1070 | Strong |

| C-N Stretching | 1250 - 1350 | Medium |

| Aromatic C-H Bending (out-of-plane) | 800 - 850 | Strong |

Note: The expected wavenumbers are based on typical functional group absorption regions in FT-IR spectroscopy.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 4,4'-Sulfinyldianiline, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the sulfinyl group. The symmetric stretching of the C-S bonds and the breathing modes of the phenyl rings are often prominent in the Raman spectrum. The S=O stretch, while strong in the IR, should also be observable in the Raman spectrum.

Table 4: Expected Raman Shifts for 4,4'-Sulfinyldianiline

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretching | 1580 - 1620 | Strong |

| S=O Stretching | 1030 - 1070 | Medium |

| C-S Stretching | 650 - 750 | Medium |

Note: The expected Raman shifts are based on typical functional group vibrations in Raman spectroscopy.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For 4,4'-Sulfinyldianiline, electron ionization (EI) or electrospray ionization (ESI) techniques can be employed.

The mass spectrum of 4,4'-Sulfinyldianiline would be expected to show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the C-S and S-O bonds. Common fragmentation pathways for aromatic sulfoxides include the loss of the SO group, leading to the formation of a diphenyl ether-like radical cation, or cleavage of one of the phenyl rings. The presence of the amino groups will also influence the fragmentation, potentially leading to fragments containing the aminophenyl moiety. A characteristic fragmentation of some aromatic sulfonamides involves the loss of SO₂ via rearrangement, and a similar loss of SO could be a possibility for sulfoxides. researchgate.net

Table 5: Plausible Mass Spectrometry Fragments for 4,4'-Sulfinyldianiline

| m/z Value | Possible Fragment Identity |

| 232 | [M]⁺ (Molecular Ion) |

| 216 | [M - O]⁺ |

| 184 | [M - SO]⁺ |

| 108 | [C₆H₄NH₂S]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Note: The plausible fragments are based on the general principles of mass spectral fragmentation of aromatic sulfoxides and related compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise mass determination of molecules, enabling the elucidation of elemental compositions and aiding in structural identification. In the analysis of 4,4'-Sulfonyldianiline (Dapsone), a compound closely related to 4,4'-Sulfinyldianiline, electron ionization mass spectrometry reveals a distinct fragmentation pattern that provides valuable structural information.

The mass spectrum of Dapsone (B1669823) is characterized by a base peak corresponding to the molecular ion (M+), confirming the compound's molecular weight. The fragmentation of the molecule under electron impact leads to the formation of several key fragment ions. A study by Salama et al. identified the major fragments of Dapsone, providing insights into its structural stability and decomposition pathways. The primary fragments observed include ions at m/z = 140, m/z = 108, and m/z = 126. The fragment at m/z = 108, corresponding to a C6H6NO molecule, shows a high relative intensity, suggesting a stable fragment. The molecular ion at m/z = 248 is the most abundant, indicating the relative stability of the parent molecule under the ionization conditions used.

Table 1: Key HRMS Fragmentation Data for 4,4'-Sulfonyldianiline (Dapsone)

| Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Structure |

|---|---|---|

| 248 | 100 | [C12H12N2O2S]+• (Molecular Ion) |

| 140 | 56.17 | [C6H6SO2N]+ |

| 126 | 5.11 | [C6H4SO2]+ |

Data sourced from Salama et al. (2012).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. While specific GC-MS studies focusing solely on 4,4'-Sulfinyldianiline are limited in the reviewed literature, the analysis of the related compound Dapsone by hyphenated chromatographic-mass spectrometric techniques provides an understanding of its expected behavior.

In a study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), the retention time of Dapsone was determined to be approximately 1.45 minutes under specific chromatographic conditions (Phenomenex, Luna 100*4.6mm 3µm column with a mobile phase of Acetonitrile: 5mM Ammonium Acetate: 50:50, v/v). Although this is an LC-MS method, it provides an indication of the compound's polarity and its interaction with a stationary phase. For a GC-MS analysis, the volatility and thermal stability of 4,4'-Sulfinyldianiline would be critical factors influencing its separation. Given its molecular weight and polar functional groups, a derivatization step might be necessary to improve its volatility and chromatographic peak shape.

The mass spectrum obtained from the GC-MS analysis would be expected to show a fragmentation pattern similar to that observed in HRMS, with a molecular ion peak and characteristic fragment ions that can be used for its identification and confirmation in various matrices.

Table 2: Chromatographic and Mass Spectrometric Parameters for the Analysis of Dapsone (by LC-MS/MS)

| Parameter | Value/Condition |

|---|---|

| Chromatographic Column | Phenomenex, Luna 100*4.6mm 3µm |

| Mobile Phase | Acetonitrile: 5mM Ammonium Acetate (50:50, v/v) |

| Retention Time | ~1.45 min |

| Ionization Mode | Positive Polarity Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | 249.000 |

| Product Ion (m/z) | 156.100 |

Data sourced from a UPLC-MS/MS study on Dapsone.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This absorption is dependent on the electronic structure of the molecule. For 4,4'-Sulfonyldianiline (Dapsone), the UV-Vis spectrum in methanol exhibits two distinct absorption maxima. These absorption bands are attributed to electronic transitions within the aromatic rings and the sulfone group.

One source indicates that a solution of Dapsone in methanol has maximum absorption at wavelengths of 261 nm and 296 nm. Another study reports a maximum absorbance at 300 nm for Dapsone. The presence of the amino groups and the sulfone bridge influences the electronic transitions, leading to the observed absorption spectrum. The position and intensity of these absorption bands can be influenced by the solvent polarity, pH, and the presence of substituents on the aromatic rings. For instance, a study on Dapsone and pyrimethamine utilized first-order digital derivative spectrophotometry for simultaneous determination, indicating that the spectral features are distinct enough for quantitative analysis.

Table 3: UV-Vis Absorption Maxima of 4,4'-Sulfonyldianiline (Dapsone) in Methanol

| Solvent | Absorption Maximum (λmax) 1 (nm) | Absorption Maximum (λmax) 2 (nm) |

|---|

Thermal Analysis and Degradation Studies

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition characteristics of materials.

Investigation of Thermal Stability and Decomposition Onset

Studies on the thermal stability of 4,4'-diaminodiphenyl sulfone (DDS) using TGA reveal that it is a highly stable compound. The onset of thermal decomposition for DDS is observed at high temperatures. TGA/DTG (Derivative Thermogravimetry) curves for DDS show thermal stability up to 339°C. nih.gov The decomposition process occurs in distinct stages.

The primary decomposition of DDS involves a two-stage process under an inert atmosphere. nih.gov The first significant mass loss occurs between 339.12°C and 393.41°C, with a mass loss of approximately 52.00%. nih.gov This step is attributed to the release of a C6H6SO molecule. nih.gov The second decomposition stage takes place in the temperature range of 393.41°C to 726.86°C, showing a mass loss of 48.00%, which corresponds to the cleavage of the amino group and loss of a C6H6N2O molecule. nih.gov

Table 1: TGA Decomposition Stages of 4,4'-Diaminodiphenyl Sulfone (DDS)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Suggested Fragment Lost |

|---|---|---|---|

| 1 | 339.12 – 393.41 | 52.00 | C6H6SO |

| 2 | 393.41 – 726.86 | 48.00 | C6H6N2O |

Data derived from studies on Dapsone (B1669823) (DDS). nih.gov

Kinetic Studies of Thermal Decomposition Processes

The kinetics of the thermal decomposition of DDS have been investigated to understand the reaction mechanism and determine key kinetic parameters. The thermogravimetric data allows for the calculation of activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). nih.gov

For DDS, the thermal degradation was found to follow first-order kinetic behavior. nih.gov The activation energy for the first decomposition step was calculated to be 485.83 kJ/mol. nih.gov This high activation energy confirms the significant thermal stability of the molecule. The kinetic parameters are typically determined using methods such as the Horowitz-Metzger or Coats-Redfern models. nih.gov

Table 2: Kinetic Parameters for the Thermal Decomposition of 4,4'-Diaminodiphenyl Sulfone (DDS)

| Parameter | Value | Method of Determination |

|---|---|---|

| Activation Energy (Ea) | 485.83 kJ/mol | Horowitz-Metzger / Coats-Redfern |

| Reaction Order (n) | 1 | Model Fitting |

Data derived from studies on Dapsone (DDS). nih.gov

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying thermal transitions, including curing reactions and glass transitions in polymers.

Characterization of Curing Behavior and Energetics

4,4'-diaminodiphenyl sulfone is widely used as a curing agent for epoxy resins, such as tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM). DSC is instrumental in characterizing the curing process of these thermosetting systems. researchgate.net The DSC thermogram of an uncured epoxy/DDS system shows a characteristic exothermic peak, which represents the heat released during the cross-linking reaction.

The shape and temperature range of this exotherm provide critical information about the curing kinetics. By performing DSC scans at various heating rates, the activation energy (Ea) of the curing reaction can be determined using methods like Kissinger's or the Flynn-Wall-Ozawa method. researchgate.net For a trifunctional epoxy resin cured with DDS, the curing activation energy was found to be 64.0 kJ/mol by the Kissinger method and 68.7 kJ/mol by the Flynn-Wall-Ozawa method. researchgate.net The total heat of reaction (ΔH), obtained by integrating the area under the exothermic peak, is proportional to the extent of cure. researchgate.net

Determination of Glass Transition Temperatures (Tg) in Polymer Systems

The glass transition temperature (Tg) is a critical property of amorphous polymers and the amorphous phase of semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. protolabs.com In polymer systems cured with DDS, the Tg is a key indicator of the material's thermal stability and mechanical performance.

DSC is a common method for determining the Tg, which appears as a step-like change in the heat flow signal. For an epoxy system based on diglycidyl ether of bisphenol F (DGEBF) and cured with 4,4'-DDS, molecular dynamics simulations, which correlate well with experimental DSC results, have shown a Tg of 431.22 K (158.07°C) at a 90% conversion level. mdpi.com The high Tg is a direct consequence of the rigid aromatic structure of DDS and the high cross-link density it imparts to the polymer network. mdpi.com

Dynamic Mechanical Analysis (DMA) for Thermomechanical Response

Dynamic Mechanical Analysis (DMA) provides comprehensive information on the viscoelastic properties of materials as a function of temperature and frequency. pbipolymer.com It is particularly sensitive to thermal transitions like the glass transition. A typical DMA experiment applies an oscillating stress to a sample and measures the resultant strain, resolving the material's response into a storage modulus (E'), a loss modulus (E''), and a damping factor (tan δ). pbipolymer.com

For epoxy systems cured with 4,4'-DDS, DMA curves show a high storage modulus at temperatures below the Tg, indicating the material's stiffness in the glassy state. As the temperature increases through the glass transition region, the storage modulus experiences a significant drop, while the loss modulus and tan δ pass through a maximum. pbipolymer.com The peak of the tan δ curve is often used to define the glass transition temperature. In a study of an epoxy system modified with a liquid crystalline epoxy and cured with DDS, the Tg value was determined by DMA, showing an increase compared to the neat resin, indicating enhanced thermal stability. researchgate.net

Table 3: Thermomechanical Properties of a 4,4'-DDS Cured Epoxy System

| Property | Description | Typical Observation |

|---|---|---|

| Storage Modulus (E') | Represents the elastic response and stiffness of the material. | High in the glassy state, drops significantly at Tg. |

| Loss Modulus (E'') | Represents the viscous response and energy dissipation. | Peaks at the glass transition temperature. |

| Tan Delta (tan δ) | The ratio of loss modulus to storage modulus (E''/E'), indicating damping. | Exhibits a distinct peak at the glass transition temperature. |

Microscopic and Morphological Characterization

Electron Microscopy

Electron microscopy offers high-resolution imaging capabilities, enabling detailed analysis of material morphology at the micro and nano levels.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials. pharmtech.com In the context of polymer blends containing aromatic diamines like 4,4'-Sulfinyldianiline, SEM is employed to study the fracture surfaces of the material. This analysis provides insights into the phase structure, the degree of dispersion, and the interfacial adhesion between the different components of the blend.

For instance, in studies of epoxy resins cured with aromatic diamines and modified with thermoplastics, SEM reveals the evolution of the phase morphology as a function of the thermoplastic content. At lower concentrations of the modifier, a particulate morphology might be observed, where the thermoplastic is dispersed as discrete particles within the epoxy matrix. As the concentration increases, a phase inversion can occur, leading to a co-continuous morphology where both phases are interpenetrating. nih.gov

Table 1: Morphological Features Observed by SEM in Polymer Blends

| Feature | Description |

| Particulate Morphology | Discrete particles of one polymer phase dispersed in a continuous matrix of another. |

| Co-continuous Morphology | Interpenetrating networks of both polymer phases. |

| Phase Inversion | The transition from a particulate to a co-continuous morphology. |

| Interfacial Adhesion | The degree of bonding between the different phases, often inferred from the appearance of the fracture surface. |

This table illustrates typical morphologies observed in polymer blends, which can be characterized using SEM.

Detailed SEM analysis can also reveal the presence of substructures within the primary phases, indicating complex phase separation mechanisms. nih.gov The high magnification and depth of field of SEM are critical for understanding how the addition of curing agents like 4,4'-Sulfinyldianiline influences the final surface topography of the material. nih.gov

Transmission Electron Microscopy (TEM) provides even higher resolution than SEM, allowing for the visualization of nanoscale structures within the bulk of the material. nih.gov This technique is particularly valuable for identifying and characterizing nanostructures that can significantly impact the mechanical and thermal properties of the material. nih.gov

In the analysis of polymer blends, TEM can confirm the morphologies observed by SEM and reveal finer details. For example, in epoxy systems modified with thermoplastics, TEM has been used to identify the presence of nanosized thermoplastic particles within the epoxy-rich phase and, conversely, nanosized epoxy particles within the thermoplastic-rich phase in co-continuous structures. nih.gov The ability to resolve these nanoscale features is essential for a comprehensive understanding of the material's internal structure. sciopen.com

Table 2: Nanoscale Structures Observable by TEM in Polymer Systems

| Nanostructure | Description | Potential Impact |

| Nanoparticles | Discrete particles with dimensions in the nanometer range. | Enhanced mechanical strength and toughness. |

| Nanodomains | Small, distinct regions of one phase within another at the nanoscale. | Altered thermal and barrier properties. |

| Interfacial Regions | The boundaries between different phases at the nanoscale. | Governs stress transfer and adhesion between phases. |

This table outlines the types of nanoscale features in polymer systems that can be investigated using TEM.

The preparation of ultra-thin sections of the material is a critical step for TEM analysis, and the contrast between different phases can be enhanced through staining techniques. mdpi.com

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to provide elemental composition information. bruker.com When the electron beam interacts with the sample, it generates characteristic X-rays that are unique to each element. myscope.training By collecting and analyzing these X-rays, EDS can create elemental maps, showing the spatial distribution of different elements across the sample's surface or within its bulk. jeol.com

In the context of materials containing 4,4'-Sulfinyldianiline, EDS would be invaluable for mapping the distribution of sulfur and nitrogen, which are characteristic elements of this compound. This elemental mapping can confirm the location of the diamine within the different phases of a polymer blend and assess its dispersion homogeneity. For example, in a cured epoxy resin, EDS could be used to verify that the sulfur-containing curing agent is uniformly distributed throughout the matrix. nih.gov

Table 3: Application of EDS in the Analysis of 4,4'-Sulfinyldianiline-Containing Materials

| Analysis Type | Information Obtained |

| Point Analysis | Elemental composition at a specific point on the sample. |

| Line Scan | Elemental composition along a defined line across the sample. |

| Elemental Mapping | 2D distribution of selected elements over a chosen area. |

This table summarizes the different modes of EDS analysis that can be used to determine the elemental composition of materials.

The quantitative capabilities of EDS can also be used to determine the relative concentrations of elements in different regions of the sample, providing further insight into the material's composition and structure. researchgate.net

Optical Microscopy (OM) for Phase Behavior in Blends

Optical Microscopy (OM), while having a lower resolution than electron microscopy, is a powerful and accessible technique for studying the real-time evolution of phase separation in polymer blends. nih.gov It is particularly useful for observing micrometer-scale morphologies and dynamic processes such as nucleation and growth or spinodal decomposition.

When preparing blends of an epoxy resin with a thermoplastic, using 4,4'-Sulfinyldianiline as a curing agent, OM can be used to monitor the changes in the mixture's transparency as the curing reaction proceeds. The initially homogeneous mixture may become cloudy or opaque as phase separation occurs. By observing the development of droplets or interconnected structures, the mechanism of phase separation can be elucidated. nih.gov

For instance, the appearance of small, discrete droplets that grow over time is characteristic of a nucleation and growth mechanism. In contrast, the formation of a fine, interconnected, and often periodic structure suggests spinodal decomposition. The final morphology observed by OM can then be correlated with the blend's composition and curing conditions. nih.gov

Table 4: Phase Separation Mechanisms Observable by Optical Microscopy

| Mechanism | Description |

| Nucleation and Growth | Formation of small, stable nuclei of a new phase that subsequently grow in size. |

| Spinodal Decomposition | Spontaneous phase separation into two co-continuous phases with characteristic interconnected structures. |

This table describes the primary mechanisms of phase separation in polymer blends that can be distinguished using optical microscopy.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds from first principles. These methods are instrumental in predicting molecular structure, vibrational spectra, and electronic characteristics, offering a microscopic understanding that complements experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the electronic structure of medium to large-sized molecules.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For 4,4'-Sulfonyldianiline, DFT calculations, often using the B3LYP functional with a 6-311G** basis set, have been employed to determine its optimized geometry. These calculations predict a non-planar structure with a near C2 molecular symmetry, which is in good agreement with experimental X-ray diffraction data. The conformational landscape of such molecules is also explored, investigating the rotation of the phenyl rings relative to the central sulfonyl group.

Table 1: Selected Optimized Geometrical Parameters for 4,4'-Sulfonyldianiline from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S=O | ~1.449 Å |

| Bond Length | S-C | ~1.751 Å |

| Bond Angle | C-S-C | ~106.01° |

| Dihedral Angle | Phenyl plane to SO2 plane | ~49.1° and ~54.7° |

Note: These values are representative and can vary slightly based on the specific level of theory and basis set used in the calculation.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This simulated spectrum is a valuable tool for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. For 4,4'-Sulfonyldianiline, DFT calculations have been used to obtain the vibrational spectra in harmonic approximation, and the results have been compared with experimental data.

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Modes in 4,4'-Sulfonyldianiline

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| SO₂ asymmetric stretch | Stretching of S=O bonds | ~1330 | ~1300-1350 |

| SO₂ symmetric stretch | Stretching of S=O bonds | ~1157 | ~1150-1180 |

| S-N stretch | Stretching of S-N bond | ~931 | ~930-940 |

| N-H stretch | Stretching of N-H bonds in amino groups | ~3291 | ~3300-3500 |

Note: Calculated frequencies are often scaled to better match experimental values due to the harmonic approximation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For aromatic compounds like 4,4'-Sulfinyldianiline, the HOMO is typically a π-orbital associated with the aniline (B41778) rings, and the LUMO is a π*-orbital. DFT calculations can accurately predict the energies of these orbitals.

Table 3: Frontier Molecular Orbital Energies and Gap

| Parameter | Description | Energy (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | (Value not available in search results) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | (Value not available in search results) |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | (Value not available in search results) |

Computational methods can be used to study and quantify the non-covalent interactions between molecules, such as hydrogen bonds and van der Waals forces. These interactions are crucial in determining the crystal packing of a solid and its macroscopic properties. In the case of 4,4'-Sulfonyldianiline, the crystal structure reveals a three-dimensional network of hydrogen bonds where the amino groups act as hydrogen bond donors and the sulfonyl oxygen atoms act as acceptors. DFT calculations can be used to compute the energies of these interactions, providing insight into the stability of the crystal lattice.

Molecular Dynamics (MD) Simulations

In a notable study, MD simulations were employed to investigate the thermomechanical characteristics of an epoxy resin cured with 4,4'-DDS and its meta-isomer, 3,3'-diaminodiphenyl sulfone (3,3'-DDS). These simulations revealed significant differences in the material properties based on the isomeric structure of the curing agent.

Key Research Findings from MD Simulations of a 4,4'-DDS Cured Epoxy System:

Glass Transition Temperature (Tg): The simulated Tg for the epoxy system cured with 4,4'-DDS was found to be 431.22 K at a 90% conversion level, which was consistent with experimental results. This was significantly higher than the 406.36 K observed for the 3,3'-DDS system, indicating that the para-substituted structure of 4,4'-DDS leads to a material with enhanced thermal stability.

Density and Young's Modulus: Interestingly, the 3,3'-DDS system exhibited a greater density and Young's modulus compared to the 4,4'-DDS system. This was attributed to differences in molecular packing and free volume.

Cohesive Energy Density (CED) and Fractional Free Volume (FFV): The differences in density and mechanical properties were further explained by analyzing the cohesive energy density and fractional free volume. These parameters provide insight into the intermolecular forces and the space available for molecular motion within the polymer network.

Mean Squared Displacement (MSD): Analysis of the atomic-scale displacements through MSD revealed that the onset of molecular motion occurs at a lower temperature in the 3,3'-DDS system, which is consistent with its lower Tg.

Torsional Angle Analysis: The flipping motion of the para-substituted benzene (B151609) rings in the 4,4'-DDS structure was suggested to be a mechanism for dissipating local energy, which contributes to its higher glass transition temperature.

These findings from the study of 4,4'-DDS demonstrate the utility of MD simulations in correlating the molecular architecture of compounds like 4,4'-Sulfinyldianiline with the macroscopic properties of materials they are part of.

Interactive Data Table: Comparison of Simulated Properties for Epoxy Systems Cured with DDS Isomers

| Property | 4,4'-DDS System | 3,3'-DDS System |

| Glass Transition Temp. (K) | 431.22 ± 5.28 | 406.36 ± 6.39 |

| Density | Lower | Higher |

| Young's Modulus | Lower | Higher |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a step-by-step understanding of how reactants are converted to products. While specific computational studies on the reaction mechanisms of 4,4'-Sulfinyldianiline were not identified, the principles can be illustrated through studies on related aromatic anilines and sulfoxides.

General Methodologies and Insights:

Oxidation of Aniline Derivatives: The electrochemical oxidation of aniline and its derivatives has been a subject of computational investigation. DFT calculations can be used to determine the highest occupied molecular orbital (HOMO) energies, which correlate with the susceptibility of the molecule to oxidation. The mechanism often involves the initial formation of a radical cation, followed by deprotonation and subsequent coupling or further oxidation reactions. Computational studies can model these steps and predict the most likely reaction pathways and products.

Oxidation of Sulfoxides: The oxidation of aryl sulfoxides to sulfones is another area where computational methods have been applied. DFT can be used to model the interaction of the sulfoxide (B87167) with an oxidizing agent, such as a peroxide. The calculations can help to distinguish between different possible mechanisms, for example, a concerted single-step process versus a multi-step pathway involving the formation of an intermediate.

Thermodynamic and Kinetic Data: A key outcome of these computational studies is the calculation of thermodynamic and kinetic data, such as activation energies and reaction enthalpies. This information is crucial for understanding the feasibility of a reaction and for predicting reaction rates under different conditions. For instance, in the study of chemiluminescent reactions of certain acridinium (B8443388) derivatives, DFT and time-dependent DFT (TD-DFT) were used to calculate the energy barriers for different pathways, helping to identify the most favorable reaction mechanism leading to light emission.

By applying these computational techniques to 4,4'-Sulfinyldianiline, it would be possible to investigate a range of reactions, such as the oxidation of the sulfinyl group to a sulfonyl group, or electrophilic substitution on the aromatic rings. Such studies would provide valuable insights into the reactivity of this compound and could guide the design of new synthetic routes or the development of novel materials.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomer and Crosslinking Agent in Polymer Systems

The bifunctional nature of 4,4'-Sulfinyldianiline, with amine groups at the para positions of the phenyl rings, makes it a suitable candidate as both a monomer for chain extension and a crosslinking agent for creating polymer networks. The amine groups can react with various functional groups, such as epoxides, carboxylic acid derivatives, and anhydrides, to form stable linkages.

Curing Agent for Epoxy Resins

Aromatic diamines are a critical class of curing agents (hardeners) for epoxy resins, valued for their ability to produce cured systems with high thermal stability and excellent mechanical properties. The curing process involves the nucleophilic attack of the amine's primary and secondary hydrogens on the epoxide ring, leading to the formation of a highly crosslinked, three-dimensional network. While extensive research exists on the use of 4,4'-diaminodiphenyl sulfone (DDS) as a high-temperature curing agent for resins like tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) kpi.ua, specific studies detailing the curing kinetics and thermomechanical properties of epoxy systems cured exclusively with 4,4'-Sulfinyldianiline are not widely documented. Theoretically, it would function similarly to other aromatic amines, with the sulfoxide (B87167) group influencing properties such as polarity, thermal stability, and moisture absorption in the final cured product.

Synthesis of High-Performance Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The most common synthesis route is a two-step process involving the reaction of a diamine with a tetracarboxylic dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide.

Formation of Aromatic Polyamides

Aromatic polyamides, or aramids, are renowned for their high strength and thermal resistance. They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid or its diacid chloride derivative. The properties of these polymers, such as solubility and glass transition temperature, can be tailored by altering the monomer structures, for example, by incorporating flexible ether linkages or bulky side groups researchgate.netncl.res.inepa.gov. While the synthesis of polyamides from various aromatic diamines is a well-established field nih.gov, specific examples of polyamides synthesized using 4,4'-Sulfinyldianiline as the diamine monomer are not extensively covered in the available literature. Its use would be expected to yield a rigid polymer chain with high thermal stability, with the sulfoxide group potentially increasing polarity and moisture uptake compared to non-polar analogues.

Poly(arylene ether sulfone) Derivatives

Poly(arylene ether sulfone)s (PAES) are high-performance amorphous thermoplastics characterized by their high thermal stability, mechanical strength, and chemical resistance. Their synthesis is typically achieved through nucleophilic aromatic substitution polycondensation of an activated aromatic dihalide (often containing a sulfone group, like 4,4′-dichlorodiphenyl sulfone) and a bisphenate salt lsu.edunih.gov. The direct incorporation of an aromatic diamine like 4,4'-Sulfinyldianiline into the main chain of PAES via this route is not a standard synthetic method. However, it could potentially be used to create derivatives by functionalizing the PAES backbone after synthesis, for example, by aminating the polymer chain to introduce reactive sites for crosslinking or further modification lsu.edu.

Development of Polymer Nanocomposites

Polymer nanocomposites are materials where a polymer matrix is reinforced with fillers having at least one dimension in the nanometer range. This approach can lead to significant improvements in mechanical, thermal, barrier, and flame-retardant properties at very low filler loadings mdpi.comnih.gov.

Synthesis and Characterization of Hybrid Materials

Hybrid organic-inorganic materials combine the properties of polymers with those of inorganic materials at a molecular or nanoscopic level mdpi.commdpi.com. Aromatic amines can play a role in these systems, either as part of the polymer matrix or as a surface modifier for the inorganic filler to improve compatibility and interfacial adhesion. For example, 4,4'-diaminodiphenyl sulfone (DDS) has been used as a monomer for preparing polyimides which are then used to create hybrid nanocomposite films with fillers like alumina (B75360) researchgate.net. It has also been employed to cure epoxy resins that form the matrix for nanocomposites containing iron oxide or clay fillers chemicalbook.com. While these examples use the sulfonyl analogue, it is plausible that 4,4'-Sulfinyldianiline could be used in a similar capacity to synthesize the polymer matrix for hybrid materials or to functionalize nanoparticles, though specific studies demonstrating this application are not readily found.

Integration with Inorganic Fillers (e.g., TiO2, Al2O3, Carbon Nanotubes, Clays)

Polymers synthesized using 4,4'-diaminodiphenyl sulfone, a close analogue of 4,4'-sulfinyldianiline, demonstrate excellent compatibility and interfacial adhesion with a variety of inorganic fillers. This integration is crucial for the development of high-performance polymer nanocomposites.

Titanium Dioxide (TiO2) and Aluminum Oxide (Al2O3): The polar nature of the sulfonyl group in the polymer backbone facilitates favorable interactions with the surfaces of metal oxide nanoparticles like TiO2 and Al2O3. In one study, innovative hybrid composites were synthesized by the in situ polymerization of 4,4'-diaminodiphenyl sulfone in the presence of TiO2 nanoparticles. This method ensures a fine dispersion of the inorganic filler throughout the polymer matrix, which is essential for maximizing property enhancements. Similarly, tailored alkyd resins modified with diaminodiphenylsulfone have been reinforced with single-crystal γ-Al2O3 nanorods, demonstrating improved mechanical and anticorrosive properties.

Carbon Nanotubes (CNTs): Aromatic polyimides, which often utilize diamines like 4,4'-oxydianiline (B41483) (a related aromatic diamine), are considered excellent matrices for CNT-based nanocomposites. The incorporation of CNTs into these polymer matrices can be achieved through various methods, including in situ polymerization, to ensure uniform dispersion and strong interfacial bonding. Functionalization of CNTs, for instance with carboxylic acid groups, can further improve their interaction with the polymer matrix, leading to remarkable improvements in strength.

Clays: Layered silicates, such as montmorillonite (B579905) clay, are another class of fillers integrated into polymers derived from 4,4'-diaminodiphenyl sulfone. This diamine has been used as a curing agent or hardener in the fabrication of flame-retardant epoxy/clay nanocomposites. The amine groups of the diamine can interact with the clay galleries, promoting exfoliation or intercalation of the clay layers within the polymer matrix. This nanoscale dispersion is key to enhancing barrier and flame-retardant properties.

Enhancement of Material Properties in Nanocomposites

The successful integration of inorganic fillers into polymer matrices derived from 4,4'-sulfinyldianiline analogues leads to significant improvements in the material's bulk properties. These enhancements are a direct result of the synergistic interaction between the polymer and the nanoscale filler.

The primary benefits observed in these nanocomposites include:

Mechanical Properties: The addition of nanofillers typically increases the material's stiffness, strength, and toughness. For instance, incorporating just 0.5 wt% of carbon nanotubes into a polyimide matrix can distinctly increase the tensile properties of the resulting composite films. In another example, composites of poly(4,4′-Diaminodiphenyl sulfone) (PDDS) with a carbon black/ZnO filler showed a substantial increase in Young's modulus from 1.58 GPa for the pure polymer to 4.34 GPa for the composite containing 10% filler.

The table below summarizes research findings on the enhancement of material properties in nanocomposites using 4,4'-diaminodiphenyl sulfone (DDS) or its derivatives.

| Polymer Matrix | Filler (wt%) | Property | Value (Pure Polymer) | Value (Nanocomposite) | Improvement (%) |

| Poly(4,4′-DDS) | CB@ZnO (10%) | Young's Modulus | 1.58 GPa | 4.34 GPa | 174.7% |

| TGDDM/DDS Epoxy | LCE (5 wt%) | Impact Strength | - | - | 175% |

| TPU | DDM-GO@SiO2 (0.5 wt%) | Tensile Strength | 67.1 MPa | 94.6 MPa | 41.0% |

Functional Materials Design

The unique molecular structure of 4,4'-Sulfinyldianiline and its sulfonyl counterpart makes them valuable components in the design of functional materials that go beyond structural reinforcement.

The diphenyl sulfone core is a promising building block for materials used in organic electronics. Its derivatives have been investigated as potential emitters in organic light-emitting diodes (OLEDs), particularly for achieving efficient and stable blue light emission. Research has focused on diphenyl sulfone derivatives with carbazole (B46965) groups, which show potential for thermally activated delayed fluorescence (TADF), a mechanism that can theoretically enable 100% internal quantum efficiency in OLEDs.

Furthermore, copolymers of aniline (B41778) and 4,4′-diaminodiphenyl sulfone have been synthesized and characterized for their electrical properties. These materials exhibit moderate conductivity and possess good solubility and processability, making them promising for applications in electrochromic devices and as promotion agents for photocatalytic reactions. The presence of the sulfone group in the polymer backbone is a key feature in these materials.

The structure of 4,4'-diaminodiphenyl sulfone (dapsone) allows for its chemical integration into controlled release drug delivery systems, which is a strategy to overcome the limitations of its oral administration, such as low bioavailability and side effects. nih.gov

One approach involves the synthesis of polymer-drug conjugates where dapsone (B1669823) is covalently bonded to a macromolecular chain. nih.gov For instance, dapsone has been functionalized with an acrylic moiety and subsequently copolymerized to yield polymers with pendant dapsone units. This conjugation into a polymeric system provides a pathway to develop new anti-inflammatory therapies with controlled pharmacokinetics. nih.gov Another strategy is the development of depot injections, where dapsone is incorporated into a matrix of a biodegradable polymer like PLGA. ijpsr.com This system is designed to provide a controlled release of the drug for up to a month, improving patient compliance by reducing dosing frequency. ijpsr.com Additionally, dapsone has been incorporated into various vesicular and particulate carrier systems, such as niosomes, solid lipid nanoparticles, and polymeric nanocapsules, to achieve greater control over drug release and enhance its delivery to specific sites like hair follicles for treating dermatological disorders. nih.gov

Structure-Property Relationships in Advanced Materials

The macroscopic properties of advanced materials derived from 4,4'-Sulfinyldianiline and its analogues are fundamentally dictated by their molecular structure. The key structural features and their influence on material properties are:

Aromatic Backbone and Linearity: The two phenyl rings linked by the sulfinyl/sulfonyl group create a rigid and linear (para-substituted) molecular structure. When used as a monomer or curing agent, this rigidity is transferred to the resulting polymer network. This leads to materials with high glass transition temperatures (Tg) and excellent thermal stability. Molecular dynamics simulations comparing the para-substituted 4,4'-DDS with its meta-substituted 3,3'-DDS isomer in epoxy systems have shown that the linear 4,4'-DDS system consistently results in a higher Tg.

Polar Sulfinyl/Sulfonyl Group: The S=O or O=S=O group is highly polar, contributing to strong intermolecular forces within the polymer matrix. This enhances properties like cohesive energy density, which in turn can improve mechanical performance. This polarity is also crucial for creating strong interfacial adhesion with polar inorganic fillers like metal oxides (TiO2, Al2O3) and clays, which is essential for effective reinforcement in nanocomposites.

Supramolecular Chemistry and Self Assembly

Investigation of Self-Organization Processes Involving 4,4'-Sulfinyldianiline

The self-organization of 4,4'-Sulfinyldianiline in the solid state is primarily driven by a combination of non-covalent interactions. X-ray single-crystal diffraction analysis has revealed that 4,4'-Sulfinyldianiline, also known as 4,4'-diaminodiphenyl sulfoxide (B87167), crystallizes from an ethanol solution into a monoclinic system with the space group P2(1)/c.

| Parameter | Value |

|---|---|

| Empirical Formula | C12H12N2OS |

| Formula Weight (Mr) | 248.30 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 49.068(10) |

| b (Å) | 11.439(2) |

| c (Å) | 13.103(3) |

| Volume (ų) | 7347(3) |

| Z | 24 |

| Temperature (K) | 298(2) |

| Calculated Density (g/cm³) | 1.347 |

Host-Guest Complexation Studies

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule forms a cavity that binds a "guest" molecule. A thorough review of available scientific literature did not yield specific research studies focused on the host-guest complexation of 4,4'-Sulfinyldianiline, either as a host or a guest molecule.

Principles of Crystal Engineering and Designed Architectures

Crystal engineering is the rational design and synthesis of functional solid-state structures by controlling intermolecular interactions. The principles of crystal engineering rely on understanding and utilizing reliable, directional interactions, such as hydrogen bonds and π-π stacking, to guide the assembly of molecules into a desired architecture.

The known crystal structure of 4,4'-Sulfinyldianiline serves as a practical example of these principles. The molecule possesses key functional groups capable of forming predictable intermolecular connections: the amino groups (-NH₂) act as hydrogen bond donors, while the sulfoxide group (S=O) and the nitrogen atoms can act as hydrogen bond acceptors.

The observed three-dimensional network in the crystal of 4,4'-Sulfinyldianiline is a direct consequence of these interactions. The hydrogen bonds, in concert with the weaker but significant π-π stacking interactions between the phenyl rings, create a robust and well-defined supramolecular architecture. By understanding this existing structure, crystal engineers can strategize the design of new multicomponent crystals, or co-crystals, where 4,4'-Sulfinyldianiline is combined with other molecules (co-formers) to create novel materials with potentially altered physical properties. The crystallographic data provides the foundational blueprint for such design efforts.

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Forms between the amino groups (donors) and the sulfoxide oxygen or amino nitrogen atoms (acceptors) of neighboring molecules. |

| π-π Stacking | Occurs between the aromatic phenyl rings of adjacent molecules, contributing to the overall stability of the crystal packing. |

Q & A

Q. What are the key physicochemical properties of 4,4’-Sulfinyldianiline, and how do they influence experimental design?

4,4’-Sulfinyldianiline (CAS 119-59-5) is a sulfoxide derivative with the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 248.30 g/mol . Key properties include:

- Melting Point : 175°C (decomposition) .

- Solubility : Soluble in water and ethanol, with limited solubility in nonpolar solvents .

- Stability : Sensitive to prolonged exposure to light, heat, and moisture; storage at 2–8°C in airtight, light-resistant containers is recommended to prevent degradation .

Q. Methodological Guidance :

Q. How can researchers synthesize and purify 4,4’-Sulfinyldianiline with high reproducibility?

While synthesis protocols are not explicitly detailed in the provided evidence, sulfoxides like 4,4’-Sulfinyldianiline are typically synthesized via oxidation of thioethers (e.g., using hydrogen peroxide or meta-chloroperbenzoic acid).

Q. Methodological Recommendations :

Q. What analytical techniques are most reliable for characterizing 4,4’-Sulfinyldianiline?

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks at m/z 249.1 .

- Elemental Analysis : Verify C, H, N, S, and O composition to confirm stoichiometry .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of 4,4’-Sulfinyldianiline, and what are its potential metabolites?

While no direct data exists for 4,4’-Sulfinyldianiline, analogous sulfoxides undergo microbial degradation or photolysis . For example:

Q. Methodological Approach :

Q. What experimental strategies can resolve contradictions in reported reactivity or toxicity data for 4,4’-Sulfinyldianiline?

Discrepancies in data (e.g., conflicting toxicity reports) may arise from:

- Purity Variability : Impurities (e.g., sulfone byproducts) skew results. Validate purity with HPLC-DAD and GC-MS .

- Assay Sensitivity : Use cell-based assays (e.g., hepatocyte viability tests) with controlled exposure times to isolate compound-specific effects .

Case Study :

If a study reports hepatotoxicity but another does not, compare:

Q. How can computational modeling enhance the understanding of 4,4’-Sulfinyldianiline’s electronic properties and reaction mechanisms?

Density Functional Theory (DFT) Applications :

Q. Validation :

Q. What are the critical knowledge gaps in the environmental and health impact assessments of 4,4’-Sulfinyldianiline?

Identified gaps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.